An In-Depth Technical Guide to 4-Heptenal Diethyl Acetal for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Heptenal Diethyl Acetal for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Heptenal diethyl acetal, with a primary focus on the (Z)-isomer, a molecule of interest in flavor and fragrance chemistry with potential applications in other fields of chemical research. This document delves into its molecular structure, physicochemical properties, synthesis, reactivity, and analytical methodologies. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals who may encounter or utilize this compound in their work. While noted for its sensory characteristics, this guide also explores its chemical behavior, offering insights for its application in complex synthetic pathways and for its accurate identification and quantification.
Introduction and Chemical Identity
4-Heptenal diethyl acetal, predominantly encountered as its cis or (Z)-isomer, is an organic molecule belonging to the acetal functional group class. Acetals are geminal-diether derivatives of aldehydes or ketones, and in this case, it is the diethyl acetal of 4-heptenal. Its molecular structure features an eleven-carbon backbone, a carbon-carbon double bond between C4 and C5 in a cis configuration, and a diethyl acetal group at the C1 position.[1][] This compound is primarily recognized as a flavoring and fragrance agent, valued for its fatty, creamy, and green sensory notes.[1][][3] It contributes subtle creamy notes to vanilla and dairy applications and is used in balsamic fragrances.[1][3] While some commercial sources suggest potential anti-inflammatory properties, this claim is not yet substantiated by dedicated peer-reviewed research on this specific molecule.[]
The acetal functional group serves as a protecting group for the aldehyde in 4-heptenal. This protection renders the C1 position stable to nucleophiles and basic conditions, a feature of significant importance in multi-step organic synthesis.[4]
Table 1: Chemical Identifiers for (Z)-4-Heptenal Diethyl Acetal
| Identifier | Value |
| IUPAC Name | (Z)-7,7-diethoxyhept-3-ene |
| Common Names | cis-4-Heptenal diethyl acetal, 1,1-Diethoxy-cis-4-heptene |
| CAS Number | 18492-65-4 |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.30 g/mol |
| InChI | InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- |
| InChIKey | BOALWZNGHWYCRG-FPLPWBNLSA-N |
| Canonical SMILES | CCC=CCCC(OCC)OCC |
Physicochemical Properties
(Z)-4-Heptenal diethyl acetal is a colorless oily liquid with a characteristic mild, pleasant, herbaceous, and fruity odor.[5] It is insoluble in water but soluble in organic solvents such as alcohol.[1][5] This solubility profile is typical for a medium-chain ether.
Table 2: Physicochemical Data for (Z)-4-Heptenal Diethyl Acetal
| Property | Value | Source |
| Appearance | Colorless oily liquid | [5] |
| Odor | Fatty, creamy, green, herbaceous, fruity | [1][][5] |
| Boiling Point | 90-93 °C at 15-25 mmHg | [1] |
| Density | 0.844 - 0.854 g/cm³ at 25 °C | [][5] |
| Refractive Index | 1.422 - 1.432 at 20 °C | [][5] |
| Flash Point | 71.11 °C (160 °F) | [1] |
| Water Solubility | Insoluble | [1][5] |
| LogP (octanol/water) | ~3.0 (estimated) | [1] |
Synthesis and Molecular Architecture
The synthesis of 4-heptenal diethyl acetal involves the protection of the aldehyde functional group of 4-heptenal. The parent aldehyde, (Z)-4-heptenal, is a known flavor compound found in various natural sources, including dairy products and seafood.
General Acetalization Principle
Acetal formation is a reversible acid-catalyzed reaction between an aldehyde (or ketone) and an alcohol. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of water leads to a resonance-stabilized carbocation, which is then attacked by a second molecule of alcohol. Deprotonation yields the stable acetal.[4]
To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
Caption: General workflow for acid-catalyzed acetal synthesis.
Specific Synthesis of (Z)-4-Heptenal Diethyl Acetal
Exemplary Laboratory Protocol (Hypothetical):
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (Z)-4-heptenal (1.0 eq), ethanol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent like toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base, such as a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure (Z)-4-heptenal diethyl acetal.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment of 4-heptenal diethyl acetal rely on standard spectroscopic techniques.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of acetals typically results in fragmentation patterns dominated by cleavage of the C-O bonds and alpha-cleavage. The molecular ion peak may be weak or absent. Common fragments for diethyl acetals include the loss of an ethoxy group (-OCH₂CH₃) and the formation of a stable oxonium ion. For 4-heptenal diethyl acetal, a prominent fragment ion is often observed at m/z 103, corresponding to [CH(OCH₂CH₃)₂]⁺.
Table 3: Major Fragments in the EI-Mass Spectrum of (Z)-4-Heptenal Diethyl Acetal
| m/z | Relative Intensity | Putative Fragment |
| 103 | High | [CH(OC₂H₅)₂]⁺ |
| 75 | Moderate | [CH(OH)OC₂H₅]⁺ |
| 47 | Moderate | [C₂H₅O]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure, including the stereochemistry of the double bond.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~5.4 ppm (m, 2H): Olefinic protons (-CH=CH-). The coupling constant (J) for the cis isomer is expected to be around 10-12 Hz.
-
~4.5 ppm (t, 1H): Acetal proton (-CH(OR)₂).
-
~3.4-3.7 ppm (m, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃).
-
~2.0-2.2 ppm (m, 4H): Allylic and homoallylic methylene protons.
-
~1.2 ppm (t, 6H): Methyl protons of the ethoxy groups (-OCH₂CH₃).
-
~0.9 ppm (t, 3H): Terminal methyl protons of the heptenyl chain.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~125-135 ppm: Olefinic carbons (-CH=CH-).
-
~103 ppm: Acetal carbon (-C(OR)₂).
-
~60-62 ppm: Methylene carbons of the ethoxy groups (-OCH₂-).
-
~20-35 ppm: Aliphatic methylene carbons.
-
~14-16 ppm: Methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (around 1720 cm⁻¹) from the parent aldehyde. Key expected absorptions include:
-
~3010 cm⁻¹: C-H stretch of the alkene.
-
~2850-2980 cm⁻¹: C-H stretches of the aliphatic and ether groups.
-
~1655 cm⁻¹: C=C stretch (cis-alkene).
-
~1050-1150 cm⁻¹: Strong C-O stretches characteristic of the acetal group.
Chemical Reactivity and Stability
The reactivity of 4-heptenal diethyl acetal is governed by its two primary functional groups: the acetal and the cis-alkene.
Acetal Group Reactivity
The acetal is stable under neutral and basic conditions, making it an excellent protecting group for the aldehyde functionality.[4] However, it is susceptible to hydrolysis back to the parent aldehyde and ethanol under acidic conditions, particularly in the presence of water.[4] The rate of hydrolysis is dependent on the pH and the structure of the acetal.
Caption: Acid-catalyzed hydrolysis of the acetal group.
Alkene Group Reactivity
The carbon-carbon double bond can undergo typical electrophilic addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. The presence of the bulky acetal group is unlikely to cause significant steric hindrance at the C4-C5 position.
-
Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to yield heptanal diethyl acetal.
-
Epoxidation: Reaction with a peroxy acid like m-CPBA will form the corresponding epoxide.
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding smaller aldehyde or carboxylic acid fragments.
The choice of reagents for transformations elsewhere in a molecule containing this moiety must consider the potential reactivity of this double bond.
Applications in Research and Development
Role as a Protected Aldehyde in Synthesis
In organic synthesis, the primary utility of 4-heptenal diethyl acetal is as a protected form of 4-heptenal. This allows for chemical modifications at other positions of the molecule that would be incompatible with a free aldehyde group. For example, reactions involving strong bases, organometallic reagents, or reducing agents that would otherwise react with the aldehyde can be performed on the acetal-protected molecule. The aldehyde can then be deprotected under mild acidic conditions.
Potential Biological Activity
While there is commercial interest in the potential anti-inflammatory properties of 4-heptenal diethyl acetal, there is currently a lack of peer-reviewed scientific literature to substantiate these claims.[] Research into the biological activities of various flavor and fragrance compounds is an active area, and some natural compounds with structural similarities to components of 4-heptenal have shown anti-inflammatory effects. However, any potential therapeutic application of 4-heptenal diethyl acetal would require extensive in vitro and in vivo pharmacological and toxicological evaluation.
Analytical Methodologies
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 4-heptenal diethyl acetal, owing to its volatility.
Exemplary GC-MS Protocol for Analysis in a Food Matrix:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize a known amount of the food sample with water.
-
Add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Extract the aqueous homogenate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to a known volume.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification, targeting key ions like m/z 103.
-
-
Caption: A typical workflow for the GC-MS analysis of 4-heptenal diethyl acetal.
Safety and Handling
According to available safety data, 4-heptenal diethyl acetal is not classified as a hazardous substance.[1] However, as with all chemicals, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.
Conclusion
4-Heptenal diethyl acetal is a molecule with established applications in the flavor and fragrance industry. For researchers and drug development professionals, its primary significance lies in its role as a stable, protected form of the more reactive (Z)-4-heptenal. Understanding its synthesis, reactivity, and analytical characterization is crucial for its effective use in complex chemical syntheses. While its biological activities remain largely unexplored in a rigorous scientific context, its structural features present opportunities for future investigation. This guide provides a foundational understanding of this compound, intended to support its safe and effective application in a research setting.
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Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4-heptenal diethyl acetal, CAS Registry Number 18492-65-4. Food and Chemical Toxicology, 165(Suppl 1), 113165. Available at: [Link]
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Padmanabhan, P., & Jangle, S. N. (2012). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. International Journal of Basic and Applied Medical Sciences, 2(1), 109-116. Available at: [Link]
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Zhao, J., et al. (2011). Kinetics studies of the gas-phase reactions of NO3 radicals with series of 1-alkenes, dienes, cycloalkenes, alkenols, and alkenals. International Journal of Chemical Kinetics, 43(8), 420-429. Available at: [Link]
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Waters Corporation. Determination of pH Stability by UPLC-MS/MS. Available at: [Link]
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YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available at: [Link]
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Khan Academy. (2024). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids | Chemistry. Available at: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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